CCT241533 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

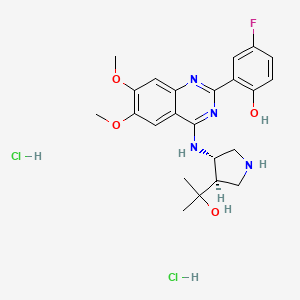

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H/t15-,17-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFVLTMSBOZYOU-FXKISCCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT241533 Dihydrochloride: A Technical Guide to a Potent and Selective CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of CCT241533. It is designed to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its biological context and laboratory use.

Introduction to CHK2 and the Role of CCT241533

Checkpoint Kinase 2 (CHK2) is a key transducer kinase in the DNA damage response (DDR) pathway.[3][5] Upon DNA double-strand breaks (DSBs), the MRE11-RAD50-NBS1 (MRN) complex detects the damage and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][5] ATM then phosphorylates CHK2 at threonine 68 (T68), leading to CHK2 dimerization and full activation through autophosphorylation.[1][5] Activated CHK2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][5]

CCT241533 has emerged as a valuable chemical probe to investigate the multifaceted roles of CHK2. Its high potency and selectivity allow for the precise dissection of CHK2-mediated signaling pathways.[3][6] Notably, CCT241533 has been shown to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a synergistic therapeutic strategy in cancer treatment.[1][3][7]

Mechanism of Action

CCT241533 functions as an ATP-competitive inhibitor of CHK2.[2][4][6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[3][5] This reversible binding prevents the endogenous ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.[1] The inhibition of CHK2 by CCT241533 is characterized by the suppression of its autophosphorylation at Serine 516 (S516) and the prevention of downstream signaling events, such as the degradation of the p53-regulator, HDMX.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters of CCT241533, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (over CHK1) |

| CHK2 | 3 | 1.16 | >63-fold |

| CHK1 | 190 - 245 | Not Reported | - |

Data compiled from multiple sources.[2][4][6]

Table 2: Cellular Activity - Growth Inhibition (GI₅₀)

| Cell Line | GI₅₀ (µM) |

| HT-29 (Human Colorectal Adenocarcinoma) | 1.7 |

| HeLa (Human Cervical Cancer) | 2.2 |

| MCF-7 (Human Breast Adenocarcinoma) | 5.1 |

GI₅₀ values were determined after a 96-hour exposure using an SRB assay.[1][7]

Table 3: Off-Target Effects

| Kinases with >80% Inhibition at 1 µM CCT241533 |

| PHK |

| MARK3 |

| GCK |

| MLK1 |

Screen performed against a panel of 85 kinases.[1][6]

Experimental Protocols

This section details the methodologies for key experiments frequently conducted with CCT241533.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT241533 against recombinant CHK2.

-

Methodology: A radiometric assay is typically employed.

-

Recombinant CHK2 enzyme is incubated with varying concentrations of CCT241533 in a kinase buffer containing a suitable substrate (e.g., a peptide substrate) and ATP.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

Following incubation, the reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cellular Growth Inhibition (Sulforhodamine B - SRB Assay)

-

Objective: To measure the cytotoxic or cytostatic effects of CCT241533 on cultured cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of CCT241533 for a specified duration (e.g., 96 hours).

-

After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.[2]

-

Immunoblotting (Western Blotting)

-

Objective: To assess the inhibition of CHK2 activity in cells by monitoring the phosphorylation status of CHK2 and its downstream targets.

-

Methodology:

-

Cells are treated with a DNA damaging agent (e.g., etoposide or bleomycin) in the presence or absence of CCT241533.[1]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total CHK2, phosphorylated CHK2 (p-CHK2 S516 or p-CHK2 T68), or other downstream targets.[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Potentiation Assay

-

Objective: To evaluate the ability of CCT241533 to enhance the cytotoxicity of other agents, such as PARP inhibitors.

-

Methodology:

-

Cells are treated with increasing concentrations of a cytotoxic agent (e.g., a PARP inhibitor) alone or in combination with a fixed, non-toxic concentration of CCT241533 (often at its GI₅₀).[1][2]

-

Cell viability is assessed after a defined period (e.g., 96 hours for an SRB assay or 7-10 days for a colony formation assay).[1][2]

-

The Potentiation Index (PI) is calculated as the ratio of the GI₅₀ of the cytotoxic agent alone to the GI₅₀ of the cytotoxic agent in combination with CCT241533. A PI greater than 1 indicates potentiation.[1][2]

-

Visualizations

The following diagrams illustrate the CHK2 signaling pathway and a typical experimental workflow for evaluating CCT241533.

Caption: The CHK2 signaling pathway in response to DNA damage.

Caption: A generalized experimental workflow for studying CCT241533.

Conclusion

This compound is a powerful and selective tool for the investigation of CHK2 biology. Its well-characterized mechanism of action and potency make it an invaluable reagent for probing the DNA damage response and for exploring novel therapeutic combinations, particularly with PARP inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective use of CCT241533 in a research setting, ultimately contributing to a deeper understanding of CHK2's role in cancer and other diseases.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

- 7. aacrjournals.org [aacrjournals.org]

CCT241533 selectivity profile against other kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). The information presented herein is intended to support further research and drug development efforts by providing detailed data on its target engagement and off-target activities.

Quantitative Selectivity Profile

CCT241533 is a highly potent inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM[1][2][3]. Its selectivity has been rigorously assessed against a broad panel of kinases, revealing a favorable profile with limited off-target activity at a concentration of 1 µM.

A screen against 85 different kinases demonstrated that CCT241533 is remarkably selective for CHK2[1][4]. The primary off-target kinases identified are detailed in the table below. Notably, the inhibitor displays an 80-fold selectivity for CHK2 over the closely related CHK1 kinase[1][4].

| Target Kinase | IC50 (nM) | % Inhibition at 1 µM | Notes |

| CHK2 | 3 | - | Primary Target |

| CHK1 | 245 | - | 80-fold selectivity over CHK1[1][4] |

| PHK | - | >80% | Off-target kinase[1][4] |

| MARK3 | - | >80% | Off-target kinase[1][4] |

| GCK | - | >80% | Off-target kinase[1][4] |

| MLK1 | - | >80% | Off-target kinase[1][4] |

Experimental Protocols

The kinase selectivity of CCT241533 was determined using a radiometric kinase assay. The following is a representative protocol based on standard methodologies for this type of assay.

In Vitro Kinase Profiling: Radiometric Assay

This protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases. The kinase profiling for CCT241533 was conducted by The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit, Dundee, UK)[1].

Objective: To determine the percentage of inhibition of a panel of kinases by CCT241533 at a fixed concentration.

Materials:

-

Recombinant kinases

-

Specific peptide substrates for each kinase

-

CCT241533 stock solution (in DMSO)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (unlabeled)

-

Stop solution (e.g., 1% phosphoric acid)

-

P81 phosphocellulose filter paper

-

Scintillation counter

-

Microtiter plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of CCT241533 in DMSO. For single-point screening, a final assay concentration of 1 µM was used.

-

Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.

-

Assay Plate Setup: Aliquot the kinase/substrate master mix into the wells of a microtiter plate.

-

Compound Addition: Add CCT241533 or DMSO (as a vehicle control) to the appropriate wells.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition[1].

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper. The phosphorylated peptide substrate binds to the paper, while the unincorporated radiolabeled ATP does not.

-

Washing: Wash the filter paper multiple times with a stop solution (e.g., 1% phosphoric acid) to remove any unbound [γ-³³P]ATP.

-

Detection: Air-dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity for the CCT241533-treated samples relative to the DMSO control. The percentage inhibition is determined as: % Inhibition = 100 - ((Activity with Compound / Activity with DMSO) * 100)

Visualizations

Signaling Pathway of CHK2

The following diagram illustrates the central role of CHK2 in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), the MRN complex recruits and activates ATM, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. CCT241533 acts by directly inhibiting the kinase activity of CHK2.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in the radiometric kinase assay workflow used to determine the selectivity profile of CCT241533.

References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

CCT241533 Dihydrochloride and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] The DDR is a complex signaling network that cells activate in response to genotoxic stress to maintain genomic integrity. CHK2 plays a pivotal role in the ATM-mediated signaling cascade, which is primarily activated by DNA double-strand breaks (DSBs).[2][3] Upon activation, CHK2 phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[4][5]

Given its central role in the DDR, CHK2 has emerged as a compelling target for cancer therapy. The rationale is that inhibiting CHK2 could sensitize cancer cells, particularly those with defects in other checkpoint proteins like p53, to the effects of DNA-damaging agents.[3] CCT241533 was developed as a tool to probe the function of CHK2 and as a potential therapeutic agent.[2] Research has shown that while CCT241533 has modest cytotoxic effects on its own, it significantly potentiates the cell-killing effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting a promising combination therapy strategy.[3][6] This guide provides an in-depth technical overview of CCT241533, its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

CCT241533 functions as an ATP-competitive inhibitor of CHK2.[6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[2][3] This binding action prevents ATP from accessing the kinase, thereby inhibiting its catalytic activity.

The canonical activation of CHK2 begins with the sensing of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex.[2][6] This complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[7] ATM then phosphorylates CHK2 on threonine 68 (T68) within its serine-glutamine/threonine-glutamine cluster domain (SCD).[2][4] This initial phosphorylation event induces a conformational change that promotes the dimerization of CHK2 molecules. This dimerization facilitates trans-autophosphorylation on residues such as Threonine 383 and 387, leading to the full activation of the kinase.[2][6] A subsequent cis-autophosphorylation at Serine 516 is often used as a biomarker for CHK2 activation.[2][6]

By occupying the ATP pocket, CCT241533 prevents the autophosphorylation steps required for full CHK2 activation, effectively halting the downstream signaling cascade.[6] This leads to the inhibition of CHK2-mediated phosphorylation of its targets, which include the CDC25 family of phosphatases (leading to cell cycle arrest), the tumor suppressor p53, and BRCA1 (implicated in homologous recombination repair).[4][5][6]

Quantitative Data

The efficacy and selectivity of CCT241533 have been characterized both in vitro and in cellular assays.

| Parameter | Value | Description | Reference |

| CHK2 IC₅₀ | 3 nM | The half-maximal inhibitory concentration against recombinant CHK2 kinase activity. | [1][6][8] |

| CHK1 IC₅₀ | 190 - 245 nM | The half-maximal inhibitory concentration against the related kinase CHK1, indicating >60-fold selectivity for CHK2. | [2][8] |

| CHK2 Kᵢ | 1.16 nM | The inhibitor constant, representing the binding affinity of CCT241533 to CHK2. | [1][8] |

| Cell Line | CCT241533 GI₅₀ (µM) | Full pS516 Inhibition (µM) | Full Band Shift Inhibition (µM) | p53 Status | Reference |

| HT-29 (Colon) | 1.7 | 1 | 5 | Defective | [6][9] |

| HeLa (Cervical) | 2.2 | 1 | 10 | Defective | [6][9] |

| MCF-7 (Breast) | 5.1 | - | - | Wild-Type | [8][9] |

| Combination | Cell Line | Assay Type | Potentiation Index (PI) | Finding | Reference |

| CCT241533 + PARP Inhibitor | HeLa, HT-29 | SRB / CFA | PI > 1 | Significant potentiation of cytotoxicity. The combination enhances apoptosis. | [3][6] |

| CCT241533 + Bleomycin | HeLa, HT-29 | SRB / CFA | Not significant | No significant potentiation of cytotoxicity was observed. | [6] |

| Note: The Potentiation Index (PI) is the ratio of the GI₅₀ of the genotoxic agent alone to the GI₅₀ of the agent in combination with CCT241533. A PI > 1 indicates synergy. Specific PI values were not consistently reported across studies, but the potentiation with PARP inhibitors was consistently described as significant.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CCT241533.

Western Blotting for CHK2 Activity Markers

This protocol is used to assess the phosphorylation status and mobility shift of CHK2, which are indicators of its activation state, following DNA damage and inhibitor treatment.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., HT-29, HeLa) to 70-80% confluency.

-

Treat cells with the desired concentrations of CCT241533 for a specified pre-incubation time, followed by treatment with a DNA-damaging agent (e.g., etoposide, bleomycin) or a PARP inhibitor for the indicated duration.[6]

-

Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard method like the BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.[11]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

c. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Total CHK2

-

Phospho-CHK2 (Ser516)

-

Phospho-CHK2 (Thr68)

-

GAPDH or β-actin (as a loading control)[6]

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD imager or X-ray film.[14]

Cell Viability (Sulforhodamine B - SRB) Assay

This colorimetric assay is used to determine cytotoxicity and calculate the GI₅₀ (the concentration that causes 50% growth inhibition).

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat cells with a range of concentrations of CCT241533, a second agent (e.g., a PARP inhibitor), or a combination of both.

-

Incubate the plate for 96 hours.[6]

-

Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plate five times with tap water and allow it to air dry completely.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Read the absorbance at 510 nm on a microplate reader.

-

Calculate the GI₅₀ values from dose-response curves.

Synergy with PARP Inhibitors

The most significant finding regarding CCT241533 is its ability to potentiate the cytotoxicity of PARP inhibitors.[3][6] This interaction is rooted in the concept of synthetic lethality. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can degenerate into more lethal DSBs during DNA replication.

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. The ATM-CHK2 pathway plays a role in promoting HR repair, in part through the phosphorylation of BRCA1.[6] By inhibiting CHK2 with CCT241533, the HR repair pathway is compromised. Therefore, in cancer cells treated with both a PARP inhibitor and CCT241533, both a major SSB repair pathway and a major DSB repair pathway are disabled. This leads to an accumulation of unrepairable DNA damage and subsequent cell death (apoptosis).[6] This effect is particularly pronounced in cells that are already p53-deficient, as they have a compromised G1 checkpoint and are more reliant on the G2 checkpoint, which is regulated by CHK2.[6][15]

Conclusion

CCT241533 dihydrochloride is a powerful research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of CHK2. By targeting the ATP-binding pocket of the kinase, it effectively abrogates the cellular response to DNA double-strand breaks mediated through the ATM-CHK2 axis. While its efficacy as a standalone agent is limited, its ability to significantly enhance the cytotoxicity of PARP inhibitors presents a rational and promising strategy for combination cancer therapy.[6][16] This synergistic interaction, based on the principle of synthetic lethality, could be particularly beneficial in treating p53-deficient tumors that are heavily reliant on CHK2-dependent checkpoints for survival in the face of DNA damage.[6] Further research and clinical investigation are warranted to fully realize the therapeutic potential of combining CHK2 inhibition with PARP inhibition in targeted cancer treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. DNA Damage during Reoxygenation Elicits a Chk2-Dependent Checkpoint Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Notes and Protocols for CCT241533 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3][4][5] By targeting CHK2, CCT241533 can disrupt cell cycle checkpoints, interfere with DNA repair mechanisms, and potentiate the cytotoxicity of other anticancer agents, particularly PARP inhibitors.[1][4][5] These application notes provide a comprehensive overview of the experimental use of CCT241533 dihydrochloride in cell culture, including its mechanism of action, protocols for use, and expected outcomes in relevant cancer cell lines.

Mechanism of Action

CCT241533 binds to the ATP pocket of CHK2, effectively inhibiting its kinase activity.[1][2][4][5] In response to double-strand DNA breaks (DSBs), CHK2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1][6] CCT241533 blocks these downstream signaling events, as evidenced by the inhibition of CHK2 autophosphorylation at Serine 516 and the prevention of HDMX degradation.[1][2][4][5] Notably, the inhibition of CHK2 by CCT241533 has been shown to synergize with PARP inhibitors, leading to increased cancer cell death.[1][7][8]

Signaling Pathway of CHK2 Inhibition by CCT241533

Caption: CHK2 signaling pathway and its inhibition by CCT241533.

Quantitative Data

The following table summarizes the in vitro potency and cellular activity of CCT241533.

| Parameter | Value | Cell Lines / Conditions | Reference |

| In Vitro Potency | |||

| CHK2 IC₅₀ | 3 nM | Recombinant CHK2 enzyme assay | [1][2][3][5] |

| CHK2 Kᵢ | 1.16 nM | Recombinant CHK2 enzyme assay | [2][3][9] |

| CHK1 IC₅₀ | 190 - 245 nM | Recombinant CHK1 enzyme assay | [2][9] |

| Cellular Activity | |||

| HT-29 GI₅₀ | 1.7 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |

| HeLa GI₅₀ | 2.2 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |

| MCF-7 GI₅₀ | 5.1 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |

| Recommended Cellular Concentration | 0.5 - 5 µM | For inhibition of CHK2 activity in cells | [9] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Briefly vortex to mix.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Cell Culture Treatment with CCT241533

Materials:

-

Cancer cell lines of interest (e.g., HT-29, HeLa, MCF-7)

-

Complete cell culture medium (specific to the cell line)

-

CCT241533 stock solution (e.g., 10 mM in DMSO)

-

Multi-well cell culture plates

Protocol:

-

Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere overnight.

-

The following day, prepare serial dilutions of the CCT241533 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of CCT241533. Include a vehicle control (medium with the same concentration of DMSO used in the treatment wells).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

Assessment of Cell Viability (SRB Assay)

Materials:

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Protocol:

-

After the treatment period, fix the cells by gently adding cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for CHK2 Pathway Inhibition

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

For biomarker analysis, pre-incubate cells with CCT241533 for 1 hour before adding a DNA damaging agent (e.g., 50 µM etoposide) for an additional 5 hours.[1][10]

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pS516 CHK2 signal and stabilization of HDMX levels upon co-treatment with a DNA damaging agent indicates effective CHK2 inhibition by CCT241533.[1]

Experimental Workflow

Caption: General experimental workflow for in vitro studies using CCT241533.

Conclusion

This compound is a valuable research tool for investigating the role of CHK2 in DNA damage response and for exploring novel combination cancer therapies. The protocols outlined above provide a framework for utilizing this compound in cell culture experiments. Researchers should optimize treatment conditions for their specific cell lines and experimental questions.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

CCT241533 Dihydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of CCT241533, focusing on its biochemical and cellular activities. The information herein is intended to guide researchers in designing and executing experiments to explore the mechanism of action and therapeutic potential of this compound.

Mechanism of Action

CCT241533 selectively inhibits CHK2, a serine/threonine kinase that is activated in response to DNA double-strand breaks.[2] Its mechanism involves competing with ATP for binding to the kinase domain of CHK2.[1][4] In cancer cells, particularly those with a deficient p53 pathway, inhibition of CHK2 can abrogate cell cycle arrest and apoptosis, leading to increased sensitivity to DNA-damaging agents, most notably PARP inhibitors.[1][2] This potentiation of cytotoxicity with PARP inhibitors is a key area of investigation for CCT241533.[1][2]

Figure 1: Simplified signaling pathway of CHK2 activation and its inhibition by CCT241533.

Biochemical and Cellular Activity Data

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Metric | Value | Reference |

| CHK2 | Radiometric Kinase Assay | IC50 | 3 nM | [1][3][5] |

| CHK2 | Radiometric Kinase Assay | Ki | 1.16 nM | [3][4][5] |

| CHK1 | Radiometric Kinase Assay | IC50 | 245 nM | [4] |

| hERG | Electrophysiology Assay | IC50 | 22 µM | [5][6] |

Table 2: Cellular Growth Inhibition

| Cell Line | p53 Status | Assay Type | Metric | Value (µM) | Reference |

| HT-29 | Mutant | SRB Assay | GI50 | 1.7 | [1][4] |

| HeLa | Wild-type (HPV E6) | SRB Assay | GI50 | 2.2 | [1][4] |

| MCF-7 | Wild-type | SRB Assay | GI50 | 5.1 | [1][4] |

Experimental Protocols

CHK2 Inhibition Biochemical Assay (Radiometric)

This protocol is designed to determine the in vitro potency (IC50) of CCT241533 against recombinant CHK2 enzyme.

Materials:

-

Recombinant CHK2 enzyme

-

This compound

-

ATP (with [γ-32P]ATP)

-

CHK2 substrate (e.g., CHKtide peptide)

-

Kinase buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of CCT241533 in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the CHK2 substrate.

-

Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding the ATP mixture (containing [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CCT241533 and determine the IC50 value using non-linear regression analysis.

Cell Growth Inhibition Assay (Sulforhodamine B - SRB)

This assay measures the cytotoxicity of CCT241533 by determining the growth inhibitory concentration (GI50).[1]

Figure 2: Workflow for the Sulforhodamine B (SRB) cell growth inhibition assay.

Procedure:

-

Seed cells (e.g., HT-29, HeLa) in 96-well plates and allow them to attach for 24-36 hours.[1]

-

Treat the cells with a serial dilution of CCT241533. Include a vehicle control (DMSO).

-

Incubate the plates for 96 hours (approximately four cell doublings).[1]

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Read the absorbance on a plate reader at 510 nm.

-

Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Immunoblotting for CHK2 Activity

This protocol is used to assess the cellular activity of CCT241533 by measuring the inhibition of CHK2 autophosphorylation at Serine 516 (S516) in response to DNA damage.[1][2]

Materials:

-

Cell lines (e.g., HT-29)

-

This compound

-

DNA damaging agent (e.g., etoposide or a PARP inhibitor)[1]

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH (loading control)[1]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to attach.

-

Pre-treat cells with CCT241533 or vehicle for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 50 µM etoposide) for a specified time (e.g., 5 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of CHK2 S516 phosphorylation relative to total CHK2 and the loading control.

PARP Inhibitor Potentiation Assay

This assay determines the ability of CCT241533 to enhance the cytotoxicity of PARP inhibitors.[1] The potentiation index (PI) is calculated to quantify this effect.

Procedure:

-

Perform a cell growth inhibition assay (e.g., SRB or colony formation assay) as described above.

-

Create two treatment groups:

-

Group 1: Increasing concentrations of the PARP inhibitor alone.

-

Group 2: Increasing concentrations of the PARP inhibitor in combination with a fixed concentration of CCT241533 (typically the GI50 value).[1]

-

-

After the incubation period (96 hours for SRB, 7-10 days for colony formation), determine the GI50 for the PARP inhibitor in both groups.[1]

-

Calculate the Potentiation Index (PI) using the following formula:

PI = (GI50 of PARP inhibitor alone) / (GI50 of PARP inhibitor + CCT241533)

A PI value greater than 1 indicates potentiation.[1]

Conclusion

This compound is a valuable research tool for investigating the role of CHK2 in the DNA damage response and for exploring novel combination therapies in oncology. The protocols provided here offer a framework for the in vitro characterization of this potent and selective inhibitor. Proper experimental design and data interpretation are crucial for understanding its full therapeutic potential.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Unlocking Synergistic Cancer Therapy: Application Notes for Colony Formation Assays with CCT241533 and PARP Inhibitors

For Immediate Release

[City, State] – [Date] – In a significant advancement for cancer research and drug development, new application notes and detailed protocols are now available for investigating the synergistic effects of CCT241533, a potent CHK2 inhibitor, and PARP inhibitors using the colony formation assay. These resources provide researchers, scientists, and drug development professionals with the necessary tools to explore this promising combination therapy for various cancer models.

The released protocols detail the experimental workflow for assessing the long-term survival and proliferative capacity of cancer cells following treatment with CCT241533 and a PARP inhibitor, such as olaparib. By leveraging the principle of synthetic lethality, this combination therapy has demonstrated enhanced cancer cell killing, a phenomenon that can be quantitatively assessed using the described colony formation assay.

Introduction

Checkpoint kinase 2 (CHK2) is a critical component of the DNA damage response (DDR) pathway, activated in response to double-strand DNA breaks.[1] CCT241533 is a potent and selective ATP-competitive inhibitor of CHK2 with an IC50 of 3 nM.[2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of single-strand DNA breaks.[3] In cancer cells with deficient DNA repair pathways, the combination of a PARP inhibitor with a CHK2 inhibitor can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2] The colony formation assay is a gold-standard in vitro method to evaluate the long-term effects of cytotoxic agents on cell viability and reproductive integrity.[4][5]

These application notes provide a framework for researchers to investigate the synergistic cytotoxicity of CCT241533 and PARP inhibitors.

Data Presentation

The synergistic effect of combining CCT241533 and a PARP inhibitor can be quantified using the Potentiation Index (PI). The PI is the ratio of the GI50 (the concentration that causes 50% growth inhibition) of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with a fixed concentration of CCT241533. A PI value greater than 1 indicates a synergistic effect.

Table 1: Synergistic Effect of CCT241533 and Olaparib on Colony Formation in HeLa Cells

| Treatment Group | Concentration of Olaparib (µM) | Mean Number of Colonies (± SD) | Surviving Fraction | Potentiation Index (PI) |

| Vehicle Control | 0 | 200 (± 15) | 1.00 | - |

| CCT241533 alone | 0 | 180 (± 12) | 0.90 | - |

| Olaparib alone | 1 | 150 (± 10) | 0.75 | - |

| 3 | 100 (± 8) | 0.50 | - | |

| 10 | 50 (± 5) | 0.25 | - | |

| CCT241533 + Olaparib | 1 | 90 (± 7) | 0.45 | 2.5 |

| 3 | 40 (± 4) | 0.20 | ||

| 10 | 10 (± 2) | 0.05 |

Note: The data presented in this table are representative and intended for illustrative purposes.

Signaling Pathway

In response to DNA double-strand breaks, ATM kinase is activated and subsequently phosphorylates and activates CHK2.[6] Activated CHK2 plays a role in cell cycle arrest and DNA repair.[3] PARP inhibitors block the repair of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication.[3] The combination of PARP inhibition and CHK2 inhibition by CCT241533 impairs the homologous recombination repair pathway, leading to an accumulation of unrepaired DNA damage and ultimately, apoptosis.[2]

Caption: CCT241533 and PARP inhibitor synergy pathway.

Experimental Protocols

Materials

-

Cancer cell line of interest (e.g., HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CCT241533 (dissolved in DMSO)

-

PARP inhibitor (e.g., Olaparib, dissolved in DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

10% Acetic Acid

Experimental Workflow

Caption: Colony formation assay experimental workflow.

Detailed Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and determine cell viability.

-

Seed a predetermined number of viable cells (e.g., 500-2000 cells/well, optimize for cell line) into 6-well plates.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the PARP inhibitor and a fixed, non-toxic concentration of CCT241533 (e.g., at its GI50).

-

Include the following treatment groups in triplicate:

-

Vehicle control (DMSO)

-

CCT241533 alone

-

PARP inhibitor alone (multiple concentrations)

-

CCT241533 in combination with the PARP inhibitor (multiple concentrations)

-

-

Replace the medium in the wells with the drug-containing medium.

-

-

Incubation:

-

Colony Fixation and Staining:

-

Once colonies in the control wells are visible and contain at least 50 cells, aspirate the medium.[8]

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.

-

Aspirate the methanol and allow the plates to air dry.

-

Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Scan or photograph the plates.

-

Count the number of colonies (a cluster of ≥50 cells) in each well.[8] This can be done manually or using colony counting software.

-

Calculate the Surviving Fraction (SF) for each treatment: SF = (mean number of colonies in treated wells) / (mean number of colonies in control wells).

-

Calculate the Potentiation Index (PI) to quantify synergy.[2]

-

Conclusion

The combination of CCT241533 and PARP inhibitors represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a robust framework for researchers to investigate this synergy using the colony formation assay. The detailed methodology and data presentation guidelines will facilitate standardized and reproducible research in this exciting area of oncology drug development.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCT241533 Dihydrochloride in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks, CHK2 is activated by ataxia-telangiectasia mutated (ATM) kinase, subsequently phosphorylating downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Due to its central role in maintaining genomic integrity, CHK2 is a compelling target for anti-cancer therapies. Inhibition of CHK2 can sensitize cancer cells, particularly those with p53 deficiencies, to DNA-damaging agents and PARP inhibitors.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of CCT241533 dihydrochloride in a human tumor xenograft model.

Mechanism of Action: CHK2 in the DNA Damage Response

Upon DNA damage, the ATM kinase is recruited and activated, in turn phosphorylating and activating CHK2. Activated CHK2 then phosphorylates a number of downstream effectors, including p53 and BRCA1, to orchestrate the cellular response to the damage. By inhibiting CHK2, CCT241533 disrupts this signaling cascade, preventing the cell from effectively responding to DNA damage and potentially leading to mitotic catastrophe and cell death, especially in combination with other DNA-damaging agents.

CHK2 Signaling Pathway in DNA Damage Response

Experimental Protocols

This section details the protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of this compound. The protocol is based on established methodologies for xenograft models and incorporates specific information found for CCT241533.

Cell Line Selection

Human colorectal adenocarcinoma HT-29 cells are a suitable model for this study as CCT241533 has been shown to inhibit CHK2 activation in this cell line.[1]

Animal Model

-

Species: Athymic Nude Mice (nu/nu) or SCID mice, female, 6-8 weeks old.

-

Supplier: Reputable commercial vendor.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

-

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

Experimental Workflow

References

Application Notes: Synergistic Cytotoxicity of CCT241533 and Olaparib in HeLa Cells

Introduction

The combination of CCT241533, a potent and selective inhibitor of Checkpoint kinase 2 (CHK2), and Olaparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor, presents a promising therapeutic strategy for cancer treatment.[1][2] Olaparib is known to induce synthetic lethality in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA mutations.[3][4] It functions by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[4][5] Inhibition of PARP leads to the accumulation of SSBs, which can then result in the formation of more lethal double-strand breaks (DSBs).[3][4][6] In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[3][4]

CCT241533 is an ATP-competitive inhibitor of CHK2 with high selectivity.[2][7][8] CHK2 is a key protein kinase in the DNA damage response (DDR), activated in response to DSBs. While CHK1 is primarily associated with replication stress, CHK2 plays a significant role in the ATM-mediated response to DSBs. The combination of a PARP inhibitor with a CHK1/2 inhibitor has been shown to enhance antitumor effects.[9][10] Specifically, the combination of CCT241533 and Olaparib has been observed to potentiate the cytotoxic effects of PARP inhibition in cancer cell lines, including HeLa cells.[1][8]

Mechanism of Synergy

The synergistic effect of combining CCT241533 and Olaparib in HeLa cells is believed to stem from the dual disruption of critical DNA damage repair pathways. Olaparib-induced PARP inhibition leads to an accumulation of DSBs. Concurrently, inhibition of CHK2 by CCT241533 is thought to impair the subsequent homologous recombination repair of these DSBs, potentially through the inhibition of BRCA1 phosphorylation.[8] This combined assault on the DNA repair machinery results in an overwhelming level of DNA damage, leading to catastrophic genomic instability and enhanced cancer cell death.[8]

Application in HeLa Cells

HeLa, a human cervical cancer cell line, is a widely used model in cancer research. Studies have shown that CCT241533 potentiates the cytotoxicity of Olaparib in HeLa cells.[1] The growth inhibitory IC50 (GI50) of CCT241533 alone in HeLa cells has been determined to be 2.2 μM.[2][8] The combination therapy has been shown to be more effective at reducing cell viability and inducing apoptosis compared to either agent alone.[1]

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Value | Reference |

| GI50 | HeLa | CCT241533 | 2.2 µM | [2][8] |

| IC50 | - | CCT241533 (for CHK2) | 3 nM | [2][8] |

| Ki | - | CCT241533 (for CHK2) | 1.16 nM | [2] |

| IC50 | - | CCT241533 (for CHK1) | 245 nM | [8] |

Experimental Protocols

1. Cell Culture

-

Cell Line: HeLa (Human cervical adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of CCT241533 and Olaparib on cell viability.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[11]

-

Drug Treatment:

-

MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with CCT241533, Olaparib, or the combination for the desired duration (e.g., 48-72 hours).

-

Cell Harvesting:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4. Immunofluorescence for DNA Damage (γH2AX Foci Formation)

This protocol allows for the visualization and quantification of DNA double-strand breaks.[11]

-

Cell Culture and Treatment: Grow HeLa cells on coverslips in a multi-well plate and treat with CCT241533 and/or Olaparib for the desired time.[11]

-

Fixation and Permeabilization:

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).[11]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Visualizations

Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. Olaparib - NCI [dctd.cancer.gov]

- 7. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted inhibition of the ATR/CHK1 pathway overcomes resistance to olaparib and dysregulates DNA damage response prote… [ouci.dntb.gov.ua]

- 11. benchchem.com [benchchem.com]

Application Notes: CCT241533 Dihydrochloride for Inducing Apoptosis in Cancer Cells

Introduction

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks.[1] Once activated, CHK2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby playing a crucial role in maintaining genomic integrity.[1][3]

Mechanism of Action

In response to genotoxic stress, CHK2 is phosphorylated and activated, leading to a signaling cascade that controls cell fate. CCT241533 selectively binds to the ATP pocket of CHK2, inhibiting its kinase activity.[1][2] This inhibition is demonstrated by a reduction in CHK2 autophosphorylation at Serine 516 (S516) and prevention of the characteristic mobility band shift seen in activated CHK2 on Western blots.[1][2]

While CCT241533 exhibits single-agent cytotoxic activity in the low micromolar range in several cancer cell lines, its primary therapeutic potential lies in its ability to potentiate the cytotoxic effects of other anticancer agents, particularly PARP (Poly ADP-ribose polymerase) inhibitors.[1][2] This synergistic effect is most pronounced in cancer cells with a defective p53 tumor suppressor pathway.[1] The inhibition of CHK2 by CCT241533 abrogates a key DNA damage checkpoint, making p53-deficient cells more susceptible to the apoptosis induced by PARP inhibitors.[1]

Quantitative Data

The following tables summarize the biochemical and cellular activities of CCT241533.

Table 1: Biochemical Activity of CCT241533

| Target | Potency Type | Value (nM) | Selectivity |

| CHK2 | IC₅₀ | 3 | ~80-fold vs. CHK1 |

| CHK1 | IC₅₀ | ~245 | N/A |

Data compiled from multiple sources.[1]

Table 2: Single-Agent Cytotoxicity (GI₅₀) of CCT241533 in Human Cancer Cell Lines

| Cell Line | p53 Status | Assay Type | GI₅₀ (µM) |

| HT-29 | Defective/Mutant | SRB | 1.7 |

| HeLa | Defective | SRB | 2.2 |

| MCF-7 | Wild-Type | SRB | 5.1 |

GI₅₀ (Growth Inhibition 50) values determined by Sulforhodamine B (SRB) assay after 96 hours of treatment.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by CCT241533 and a typical experimental workflow for its evaluation.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol determines the growth inhibitory effects of CCT241533.[4][5][6]

Materials:

-

Adherent cancer cell lines (e.g., HT-29, HeLa)

-

Complete culture medium

-

CCT241533 dihydrochloride

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 50% (w/v) in dH₂O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

-

Microplate reader (510-565 nm)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of CCT241533 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72-96 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[7]

-

Washing: Discard the supernatant and wash the plate 4-5 times with 1% acetic acid to remove unbound dye.[6] Air dry the plate completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[6]

-

Solubilization: Air dry the plate again. Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to dissolve the protein-bound dye.[4]

-

Measurement: Read the absorbance (OD) at 510-565 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

-

Cancer cell lines

-

CCT241533 and/or PARP inhibitor (e.g., Olaparib)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 0.5-1 x 10⁶ cells in 6-well plates. After 24 hours, treat cells with the desired concentrations of CCT241533 and/or other agents for the specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Western Blot Analysis of CHK2 Inhibition

This protocol validates the mechanism of CCT241533 by measuring the phosphorylation status of CHK2.[11]

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa)

-

CCT241533

-

DNA damaging agent (e.g., 50 µM etoposide or a PARP inhibitor)[12]

-

RIPA or similar cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of CCT241533 for 1 hour.[12]

-

Induce DNA Damage: Add a DNA damaging agent (e.g., etoposide) and incubate for an additional 4-5 hours to induce CHK2 phosphorylation.[12]

-

Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-p-CHK2 S516) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): To detect total CHK2 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.[11]

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. scispace.com [scispace.com]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preparing stable stock solutions of CCT241533 dihydrochloride

Technical Support Center: CCT241533 Dihydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the preparation and storage of stable stock solutions of this compound, a potent and selective CHK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound? A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions of this compound, as it allows for high solubility, with concentrations of 100 mM or approximately 30 mg/mL being achievable.[1][2] For applications requiring an organic solvent-free solution, water can be used, but with significantly lower solubility.

Q2: What are the solubility limits of this compound in common solvents? A2: The solubility of this compound varies significantly across different solvents. For ease of comparison, the quantitative data is summarized in the table below.

| Solvent | Maximum Concentration | Molar Concentration (Approx. MW: 515.41 g/mol ) |

| DMSO | 100 mM | 100 mM |

| Water | 10 mM (with gentle warming) | 10 mM |

| Ethanol | ~5 mg/mL[3] | ~9.7 mM |

Note: Some suppliers report different molecular weights for the hydrochloride vs. dihydrochloride salt. Always use the batch-specific molecular weight found on the vial or Certificate of Analysis for precise calculations.

Q3: How should stock solutions of this compound be stored for optimal stability? A3: For long-term stability, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[4] The solid powder form is stable for at least four years when stored at -20°C.[1][3]

Q4: Can I prepare an aqueous solution without using an organic solvent? A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid compound in aqueous buffers.[1] this compound is soluble up to 10 mM in water with gentle warming. However, it is not recommended to store aqueous solutions for more than one day.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely. | - The concentration exceeds the solubility limit for the chosen solvent.- Insufficient agitation or mixing.- The quality of the solvent has degraded (e.g., moisture-absorbed DMSO). | - Verify that the target concentration does not exceed the values in the solubility table.- Gently warm the solution (e.g., to 37°C) and use a vortex or sonication bath to aid dissolution.[5]- Use fresh, high-purity DMSO, as moisture can reduce solubility.[4] |

| Precipitate forms in the stock solution during storage. | - The solution was not fully dissolved initially.- The storage temperature is too high, or the solution experienced freeze-thaw cycles.- Solvent evaporation from a poorly sealed vial. | - Warm the vial gently to see if the compound redissolves.- Before use, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant. The actual concentration may be lower than calculated.- Ensure vials are sealed tightly and always aliquot stock solutions to avoid repeated freezing and thawing.[4] |

| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration due to incomplete dissolution or precipitation.- Use of an aqueous solution that was stored for more than one day. | - Prepare fresh stock solutions regularly.- Ensure the compound is fully dissolved before aliquoting and storage.- Always prepare fresh aqueous solutions immediately before the experiment. |

Experimental Protocols

Protocol: Preparing a 100 mM Stock Solution in DMSO

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 100 mM solution (using MW 515.41 g/mol ), 51.54 mg is required.

-

Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution and/or place it in an ultrasonic water bath for short intervals until the solid is completely dissolved, resulting in a clear solution.

-

Storage: Aliquot the stock solution into smaller, single-use, tightly sealed vials. Store these aliquots at -20°C or -80°C, protected from light.

Visualized Data and Workflows

CCT241533 is a selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[3] In response to double-strand breaks, the ATM kinase is activated and phosphorylates CHK2, which in turn phosphorylates downstream targets to initiate cell cycle arrest and DNA repair.[6]

Caption: CCT241533 inhibits CHK2 activation in the DNA damage response.

Caption: A logical workflow for preparing stable stock solutions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting CCT241533 precipitation in cell culture media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the CHK2 inhibitor, CCT241533, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved CCT241533 in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?

A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble. Several factors can contribute to this:

-

High Final Concentration: The final concentration of CCT241533 in your cell culture medium may be exceeding its aqueous solubility limit. The recommended concentration for cellular use is between 500 nM and 5 µM.[1]

-

Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.

-

Low Media Temperature: Adding the compound to cold media can decrease its solubility.

Solutions:

-

Perform Serial Dilutions: Instead of adding the concentrated stock directly, first, create an intermediate dilution of CCT241533 in your pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.

-